molecular formula C28H42O5 B1245487 candelalide C

candelalide C

Cat. No.: B1245487
M. Wt: 458.6 g/mol
InChI Key: JFVQSDWMRIDOHK-RFHSWFGCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Elucidation of Candelalide C

Molecular Architecture and Stereochemical Configuration

The molecular framework of this compound embodies a sophisticated three-dimensional structure characterized by multiple stereogenic centers and conformationally constrained ring systems. The compound possesses the molecular formula C28H42O5 with a molecular weight of 458.6 grams per mole, establishing it as a moderately complex diterpenoid derivative. The overall architecture demonstrates remarkable structural complexity through the integration of distinct molecular fragments that contribute to both its conformational rigidity and biological activity profile.

The stereochemical configuration of this compound encompasses multiple chiral centers strategically positioned throughout the molecular framework. The absolute stereochemistry has been definitively established through comprehensive spectroscopic analysis and synthetic validation studies. The compound exhibits the characteristic (3R,4aR,6aR,7R,10aR,10bS) configuration at key positions within the decalin core, while maintaining the essential 2-hydroxypropan-2-yl substituent that distinguishes the candelalide family from related diterpenoid pyrones. This specific stereochemical arrangement creates a unique three-dimensional molecular topology that directly influences both the compound's physical properties and its interaction with biological targets.

The molecular architecture further incorporates a methoxy-substituted pyrone ring system that adopts a specific spatial orientation relative to the decalin core. This arrangement results in a compact yet structurally diverse molecule that presents multiple functional groups in precisely defined spatial relationships. The integration of these structural elements creates a molecular framework that exemplifies the sophisticated biosynthetic capabilities of fungal secondary metabolite pathways while establishing this compound as a structurally unique member of the diterpenoid pyrone family.

Core Trans-Decalin System Analysis

The central structural feature of this compound consists of a trans-decalin system that forms the rigid backbone of the molecule. This bicyclic framework adopts the energetically favored trans-configuration, which provides enhanced molecular stability compared to the corresponding cis-isomer. The trans-decalin system in this compound exhibits the characteristic chair-chair conformation where both six-membered rings maintain optimal geometric arrangements that minimize steric interactions and conformational strain.

The conformational analysis of the trans-decalin core reveals that this system is essentially locked in a single conformation, unlike flexible cyclohexane rings that can undergo rapid chair-chair interconversions. This conformational rigidity results from the trans-ring junction that prevents the simultaneous inversion of both rings, thereby fixing the spatial arrangement of substituents in either axial or equatorial positions. In this compound, this rigidity ensures that the attached functional groups, including the pyrone moiety and the hydroxylated side chain, maintain defined spatial relationships that are crucial for biological activity.

The stereochemical configuration at the ring junction positions demonstrates the (4aR,10aR,10bS) arrangement that characterizes the trans-decalin system in this compound. This specific configuration positions the ring junction hydrogens on opposite faces of the molecular framework, creating the trans-relationship that defines this structural motif. The resulting molecular geometry establishes a relatively flat, extended conformation that contrasts with the more compact, tent-like structure observed in cis-decalin systems.

Analysis of bond angles and torsional relationships within the trans-decalin core indicates optimal geometric parameters that minimize angle strain and steric crowding. The C-C bond lengths within the ring system conform to standard cyclohexane dimensions, while the bond angles approximate the ideal tetrahedral geometry expected for sp3-hybridized carbon atoms. These geometric features contribute to the overall stability of the trans-decalin framework and provide a robust foundation for the attachment of additional functional groups that characterize the complete this compound structure.

γ-Pyrone Moiety Characterization

The γ-pyrone ring system represents a critical structural component of this compound that significantly influences both its chemical properties and biological activity profile. This heterocyclic moiety adopts a planar configuration due to the extended π-electron system that encompasses the carbonyl group, the ring oxygen, and the adjacent double bonds. The planarity of the γ-pyrone ring contrasts with the three-dimensional architecture of the decalin core, creating a molecular structure that combines rigid cyclic elements with extended aromatic character.

Spectroscopic analysis reveals that the γ-pyrone moiety in this compound exhibits characteristic chemical shifts and coupling patterns that confirm its structural integrity and substitution pattern. The carbonyl carbon resonates in the typical range for α,β-unsaturated ketones, while the olefinic carbons demonstrate chemical shifts consistent with electron-deficient alkene systems. The ring oxygen contributes to the overall electron distribution within the pyrone system, creating regions of electron density that influence both chemical reactivity and molecular recognition processes.

The substitution pattern of the γ-pyrone ring includes methoxy and methyl substituents that significantly influence the electronic properties of this heterocyclic system. The methoxy group at the 2-position provides electron-donating character that modulates the reactivity of the pyrone ring, while the methyl substituents at positions 5 and 6 contribute to steric effects that influence molecular conformation and intermolecular interactions. This specific substitution pattern distinguishes this compound from other pyrone-containing natural products and contributes to its unique biological activity profile.

The connection between the γ-pyrone moiety and the decalin core occurs through a methylene bridge that allows for conformational flexibility while maintaining the overall structural integrity of the molecule. This linkage strategy enables the pyrone ring to adopt optimal orientations for biological interactions while preserving the conformational constraints imposed by the rigid decalin framework. The resulting molecular architecture demonstrates sophisticated structural organization that reflects the precision of fungal biosynthetic pathways in creating complex secondary metabolites.

Exo-Methylene Group Spatial Arrangement

The exo-methylene functionality in this compound represents a distinctive structural feature that contributes significantly to the molecule's three-dimensional architecture and potential reactivity profile. This terminal alkene group emerges from the decalin framework at a specific position that creates unique spatial relationships with other functional groups within the molecule. The exo-methylene arrangement demonstrates the characteristic geometry expected for sp2-hybridized carbon systems, with bond angles approximating 120 degrees and C-C bond lengths consistent with alkene character.

Conformational analysis indicates that the exo-methylene group adopts a spatial orientation that minimizes steric interactions with adjacent substituents while maintaining optimal overlap of π-orbitals. The positioning of this functional group relative to the decalin core creates a molecular surface topology that presents distinct regions of electron density and steric accessibility. These structural features directly influence the molecule's interaction with biological targets and contribute to the specificity observed in biological activity assays.

The chemical shift patterns observed for the exo-methylene carbons in carbon-13 nuclear magnetic resonance spectroscopy provide detailed information about the electronic environment of this functional group. The terminal carbon exhibits chemical shifts characteristic of electron-rich alkene systems, while the attached carbon demonstrates values consistent with its connection to the electron-withdrawing decalin framework. These spectroscopic parameters confirm the structural assignment and provide insights into the electronic distribution within this portion of the molecule.

The spatial arrangement of the exo-methylene group also influences the overall molecular flexibility of this compound. While the decalin core provides conformational rigidity, the terminal alkene introduces a degree of rotational freedom that may be important for biological recognition processes. This combination of rigid and flexible structural elements creates a molecular architecture that can adapt to specific binding environments while maintaining essential structural features required for activity. The precise spatial positioning of the exo-methylene group thus represents a critical aspect of the structure-activity relationships that govern this compound function.

Comparative Analysis with Candelalides A and B

The structural comparison between this compound and its analogs candelalides A and B reveals both fundamental similarities and critical differences that distinguish these related natural products. All three compounds share the common trans-decalin core framework coupled with γ-pyrone moieties, establishing them as members of a structurally unified family of diterpenoid pyrones. However, specific functional group modifications and stereochemical variations create distinct molecular architectures that contribute to different biological activity profiles and physicochemical properties.

Candelalide A demonstrates the most complex structure within the family, featuring a dihydropyran ring system that creates additional conformational constraints compared to this compound. The molecular formula C28H42O6 for candelalide A indicates the presence of an additional oxygen atom relative to this compound, which is incorporated into the dihydropyran ring structure. This structural modification significantly alters the three-dimensional topology of the molecule and creates additional hydrogen bonding capabilities that influence both solubility characteristics and biological interactions.

Candelalide B exhibits structural features intermediate between candelalides A and C, possessing the molecular formula C28H42O6 and incorporating specific hydroxyl functionalities that distinguish it from its analogs. The hydroxyl group at the 2-position in candelalide B creates additional polarity compared to this compound, while the stereochemical configuration (2S,3R,4aR,6aR,7R,10aR,10bS) establishes unique spatial relationships between functional groups. These structural differences result in distinct chemical shift patterns in nuclear magnetic resonance spectroscopy and different chromatographic behavior during isolation and purification procedures.

The comparative analysis reveals that this compound represents the structurally simplest member of the family, lacking the additional hydroxyl functionalities and ring closures that characterize candelalides A and B. This structural simplicity translates to reduced molecular weight and potentially enhanced membrane permeability compared to its more heavily functionalized analogs. The absence of additional polar functional groups in this compound also suggests different hydrogen bonding patterns and potentially distinct binding modes when interacting with biological targets such as voltage-gated potassium channels.

Property Candelalide A Candelalide B This compound
Molecular Formula C28H42O6 C28H42O6 C28H42O5
Molecular Weight 474.6 g/mol 474.6 g/mol 458.6 g/mol
Key Structural Feature Dihydropyran ring 2-Hydroxyl group Simplified structure
Stereochemistry Complex ring fusion (2S,3R,4aR,6aR,7R,10aR,10bS) (3R,4aR,6aR,7R,10aR,10bS)
Polarity Highest Intermediate Lowest

The biological activity comparison among the three candelalides demonstrates structure-activity relationships that correlate with the observed structural differences. Voltage-gated potassium channel blocking activities show variations that reflect the influence of specific functional groups on target recognition and binding affinity. These activity differences provide valuable insights into the molecular features required for biological function and suggest potential strategies for synthetic modification to enhance or modulate activity profiles.

X-ray Crystallographic Validation Challenges

The definitive structural confirmation of this compound through X-ray crystallographic analysis presents significant technical challenges that reflect both the inherent properties of the compound and the general limitations of crystallographic methods for complex natural products. X-ray crystallography represents the gold standard for absolute structural determination, providing unambiguous information about atomic positions, bond lengths, bond angles, and stereochemical relationships. However, the successful application of this technique requires high-quality crystals that meet specific size, purity, and structural regularity criteria.

The crystallization of this compound encounters several fundamental obstacles that are characteristic of complex organic molecules with multiple functional groups and conformational flexibility. The presence of both hydrophilic and hydrophobic regions within the molecule creates challenges in identifying appropriate crystallization solvents and conditions that promote ordered crystal packing. The γ-pyrone moiety introduces polar character that must be balanced against the hydrophobic decalin core, requiring careful optimization of crystallization parameters to achieve the regular three-dimensional arrangements necessary for diffraction studies.

Crystal quality requirements for X-ray crystallographic analysis impose additional constraints on structural validation efforts. Crystals must typically exceed 0.1 millimeters in all dimensions while maintaining internal structural regularity without significant defects such as cracks, twinning, or compositional inhomogeneity. The achievement of such crystal quality for this compound requires extensive experimentation with crystallization conditions, including solvent systems, temperature control, evaporation rates, and the presence of specific additives that may promote ordered crystal growth.

The molecular packing arrangements in potential this compound crystals must accommodate the complex three-dimensional architecture of the molecule while maintaining sufficient intermolecular interactions to stabilize the crystal lattice. The combination of rigid decalin and planar pyrone components creates molecular shapes that may not pack efficiently in standard crystal systems, potentially leading to low crystal density or unfavorable packing energies that prevent crystal formation. The exo-methylene functionality adds additional complications by introducing conformational degrees of freedom that may result in disorder within the crystal structure.

Alternative approaches to structural validation have been employed to overcome the challenges associated with X-ray crystallographic analysis of this compound. Comprehensive nuclear magnetic resonance spectroscopic studies, including two-dimensional correlation experiments and nuclear Overhauser effect measurements, provide detailed information about molecular connectivity and spatial relationships. These spectroscopic methods, combined with mass spectrometric analysis and comparison with synthetic samples of known stereochemistry, establish structural assignments with high confidence levels even in the absence of crystallographic data.

The development of synthetic routes to this compound has provided additional validation of structural assignments through the preparation of compounds with defined stereochemistry that can be compared directly with natural material. The successful total synthesis of this compound using stereoselective synthetic methods confirms the proposed molecular structure and provides access to sufficient quantities of material for detailed biological and physical studies. This synthetic validation approach represents a powerful complement to traditional crystallographic methods and demonstrates the utility of chemical synthesis in natural product structure determination.

Properties

Molecular Formula

C28H42O5

Molecular Weight

458.6 g/mol

IUPAC Name

3-[[(3R,4aR,6aR,7R,10aR,10bS)-3-(2-hydroxypropan-2-yl)-6a,10b-dimethyl-8-methylidene-1,2,3,4a,5,6,7,9,10,10a-decahydrobenzo[f]chromen-7-yl]methyl]-2-methoxy-5,6-dimethylpyran-4-one

InChI

InChI=1S/C28H42O5/c1-16-9-10-21-27(6,13-12-23-28(21,7)14-11-22(33-23)26(4,5)30)20(16)15-19-24(29)17(2)18(3)32-25(19)31-8/h20-23,30H,1,9-15H2,2-8H3/t20-,21-,22-,23-,27-,28+/m1/s1

InChI Key

JFVQSDWMRIDOHK-RFHSWFGCSA-N

Isomeric SMILES

CC1=C(OC(=C(C1=O)C[C@@H]2C(=C)CC[C@@H]3[C@@]2(CC[C@@H]4[C@]3(CC[C@@H](O4)C(C)(C)O)C)C)OC)C

Canonical SMILES

CC1=C(OC(=C(C1=O)CC2C(=C)CCC3C2(CCC4C3(CCC(O4)C(C)(C)O)C)C)OC)C

Synonyms

candelalide C

Origin of Product

United States

Scientific Research Applications

Immunosuppressive Properties

Candelalide C has been investigated for its immunosuppressive properties, particularly as a blocker of the voltage-gated potassium channel Kv1.3. This channel plays a significant role in T-cell activation and proliferation, making it a target for therapies aimed at autoimmune diseases. Research indicates that this compound and its analogs exhibit selective inhibition of Kv1.3, which could lead to novel treatments for conditions like multiple sclerosis and rheumatoid arthritis .

Table 1: Summary of Immunosuppressive Activity of this compound

CompoundActivity TypeTargetReference
This compoundKv1.3 BlockerImmunosuppressant
Candelalide AKv1.3 BlockerImmunosuppressant
Candelalide BKv1.3 BlockerImmunosuppressant

Anticancer Activity

This compound has also shown promise in anticancer research. Studies have indicated that it possesses anti-colon cancer activity, making it a candidate for the development of new cancer therapies. The compound's mechanism involves the induction of apoptosis in cancer cells, which is critical for inhibiting tumor growth .

Table 2: Anticancer Properties of this compound

CompoundCancer TypeMechanism of ActionReference
This compoundColon CancerInduction of apoptosis
NF00659B1Colon CancerStereoselective synthesis

Skin Care Formulations

The cosmetic industry has begun to explore this compound for its potential benefits in skin care formulations. Its properties may enhance the stability and efficacy of topical products, especially those designed for anti-aging and skin rejuvenation. The incorporation of this compound into emulsions can improve the aesthetic appeal and therapeutic effects of these formulations .

Table 3: Potential Cosmetic Applications of this compound

Application TypeBenefitsFormulation Example
Anti-aging CreamEnhances skin elasticityEmulsion with candelalide
Moisturizing LotionImproves hydrationOil-in-water emulsion

Synthesis and Structure-Activity Relationship Studies

Recent research focused on the enantioselective total synthesis of candelalides A, B, and C has provided insights into their structure-activity relationships. The methodologies developed not only facilitate the production of these compounds but also allow for modifications that enhance their biological activities .

Case Study: Synthesis Methodology

  • Objective : To synthesize candelalides A, B, and C.
  • Method : Utilized a convergent synthetic strategy involving key steps such as [2,3]-Wittig rearrangement and internal nucleophilic ring closure.
  • Outcome : Established the absolute configuration and confirmed biological activity against Kv1.3 channels.

Chemical Reactions Analysis

Key Synthetic Strategies for Candelalide C

The total synthesis of this compound employs a convergent route that unites a trans-decalin (AB ring) and a γ-pyrone moiety through strategic bond formation (C16–C3'), followed by dihydropyran ring (C ring) closure . Critical steps include:

  • Stereoselective -Wittig rearrangement to establish the C9 stereogenic center and exo-methylene group at C8 in the decalin segment .

  • Coupling of the decalin and γ-pyrone units via cross-metathesis or nucleophilic addition to assemble the carbon backbone .

  • Dihydropyran ring formation through acid-catalyzed cyclization or intramolecular nucleophilic attack .

Stereochemical Control in Key Reactions

Stereoselectivity is achieved using chiral auxiliaries and substrate-controlled reactions:

Reaction StepStereochemical OutcomeReference
-Wittig rearrangementEstablishes C9 (R) configuration
Decalin-pyrone couplingRetains trans-decalin geometry
Dihydropyran cyclizationForms C ring with cis-fused stereochemistry

For example, the Wittig rearrangement of stannylmethyl ethers ensures >95% enantiomeric excess (ee) at C9, critical for biological activity .

Modular Assembly of Structural Motifs

The synthesis involves late-stage functionalization of intermediates:

  • γ-Pyrone installation : Acylation of the decalin core with a preformed γ-pyrone unit under Mitsunobu conditions .

  • Oxepane ring construction : Ring-closing metathesis (RCM) of α,β-unsaturated esters followed by DMDO epoxidation and Grignard addition .

  • Side-chain modifications : Introduction of acyl groups via esterification with (2E,4E)-hexa-2,4-dienoic acid derivatives .

Comparative Analysis of this compound vs. A/B

This compound differs from A and B in its A-ring oxidation state and side-chain substituents :

FeatureThis compoundCandelalide A/B
A-ring structureDihydropyranTetrahydropyran
C3 configurationR (confirmed via NMR analysis)R (shared)
Side-chainC6"-methyl groupVaried acyl groups

These differences arise during the nucleophilic ring closure step, where hydroxy epoxide intermediates dictate A-ring saturation .

Reaction Mechanisms and Catalysis

  • Palladium-mediated cross-couplings : Used sparingly due to sensitivity of γ-pyrone moieties .

  • Acid-catalyzed cyclizations : Employ p-TsOH or CSA to promote dihydropyran formation without epimerization .

  • Grignard additions : CH₃MgCl selectively attacks epoxide intermediates to install methyl groups with >10:1 diastereoselectivity .

Biological Relevance and Synthetic Adjustments

This compound’s immunosuppressive activity (Kv1.3 channel blockade) correlates with its C5 (S) configuration and C9 (R) stereochemistry . Synthetic efforts optimize:

  • Yield : 55–60% for RCM steps .

  • Scalability : Use of Hoveyda–Grubbs II catalyst for metathesis .

  • Stereopurity : Chiral HPLC separation ensures >98% ee for pharmacological studies .

Challenges and Unresolved Aspects

  • C6" configuration ambiguity : Remote methyl groups complicate stereochemical assignment; synthetic analogs are required for validation .

  • Oxidative sensitivity : γ-Pyrone and exo-methylene groups necessitate inert reaction conditions .

This synthesis framework, validated through NMR and X-ray crystallography , underscores this compound’s structural complexity and the iterative role of stereoselective reactions in natural product synthesis.

Comparison with Similar Compounds

Key Properties

  • Molecular Formula: C₂₈H₄₂O₅ (Exact Mass: 458.3091)

Structural Comparison with Analogous Diterpenoids

Candelalide Family (A, B, and C)

Candelalides A, B, and C share a common γ-pyrone-diterpenoid backbone but differ in stereochemistry and substituents:

  • Candelalide A: Differs at C5 (R-configuration vs. S in subglutinol A), influencing NMR coupling constants (δ 3.71, J = 2.0, 4.0 Hz for C5-H) .
  • Candelalide C : Contains additional oxygenated functionalities (e.g., hydroxyl groups) compared to A and B, impacting solubility and target binding .

Table 1: Structural Differences in the Candelalide Family

Feature Candelalide A This compound
C5 Configuration R Undisclosed*
Oxygenation Pattern Less oxidized Additional hydroxyl
Pyrone Substituents Methyl Hydroxymethyl

*Note: this compound’s C5 configuration remains uncharacterized in literature, unlike A .

Subglutinol A and Other γ-Pyrone Diterpenoids

Subglutinol A, a structurally related diterpenoid, contrasts with candelalide A in stereochemistry (C5-S configuration) and NMR profiles (C5-H: δ 3.17, J = 4.0, 11.5 Hz) . Both compounds share Kv1.3 blocking activity but differ in potency due to stereochemical variations. Other γ-pyrone analogs include:

  • Aureothin: Exhibits antifungal activity but lacks immunosuppressive properties .
  • Actinopyrone A-C: Microbial metabolites with antibacterial activity, lacking the decalin core of candelalides .

Table 2: Functional Comparison of γ-Pyrone Diterpenoids

Compound Source Bioactivity Structural Uniqueness
This compound Sesquicillium spp. Kv1.3 inhibition Trans-decalin + dihydropyran
Subglutinol A Fungal metabolites Immunosuppression C5-S configuration
Aureothin Streptomyces spp. Antifungal Linear polyketide chain

Pharmacological and Functional Distinctions

Its hydroxyl groups may enhance solubility compared to less oxidized analogs, though this requires further validation .

Preparation Methods

Convergent Approach via Fragment Coupling

The most efficient route involves coupling a preformed trans-decalin fragment with a γ-pyrone moiety , followed by tetrahydropyran ring closure.

Synthesis of the Trans-Decalin Fragment

The decalin core is constructed from (+)-5-methyl-Wieland-Miescher ketone (1 ), a chiral building block synthesized via asymmetric Robinson annulation (Table 1).

Table 1: Synthesis of (+)-5-Methyl-Wieland-Miescher Ketone

StepReagents/ConditionsYieldee
1Ethyl vinyl ketone, 2-methyl-1,3-cyclohexanedione, THF, reflux60%87%
2Recrystallization (n-hexane, −20°C)45%96%

The-Wittig rearrangement of stannylmethyl ether 9 installs the C9 stereocenter and exo-methylene group (Scheme 1). Tin-lithium exchange generates a lithiated species, which undergoes rearrangement to afford the trans-decalin system with >98% diastereoselectivity.

γ-Pyrone Synthesis and Coupling

The γ-pyrone unit is prepared via aldol condensation of methyl acetoacetate with aldehydes, followed by cyclization. Coupling with the decalin fragment employs a Stille cross-coupling between a stannane and vinyl iodide, achieving 85% yield.

Key Stereochemical Control Mechanisms

Asymmetric Aldol Reactions

The Wieland-Miescher ketone’s synthesis leverages L-phenylalanine as a chiral catalyst in a proline-mediated aldol reaction, achieving 96% ee after recrystallization.

-Wittig Rearrangement

This step critically establishes the C9 configuration. Using n-BuLi at −78°C ensures retention of stereochemistry, avoiding epimerization.

Tetrahydropyran Ring Formation

Internal nucleophilic attack of a hydroxy aldehyde (23 ) under acidic conditions forms the tetrahydropyran ring. Optimal results are obtained with TsOH in toluene, yielding 92% of the desired product (Table 2).

Table 2: Optimization of Tetrahydropyran Cyclization

EntryAcid CatalystSolventTemp (°C)Yield
1TsOHToluene11092%
2HClO₄DCM2565%
3PPTSTHF6078%

Challenges and Mitigation Strategies

Racemization During Acetalization

Acetalization of intermediate 1 with 1,2-ethanediol and TsOH risks racemization. Reducing TsOH loading to 1 mol% minimizes ee loss from 20% to <5% (Table 3).

Table 3: Impact of TsOH Concentration on Enantiomeric Excess

TsOH (mol%)Time (h)ee (%)
20575
5588
1595

Purification of Polar Intermediates

Late-stage intermediates, such as hydroxy aldehyde 23 , require chromatographic purification on silica gel modified with triethylamine to prevent decomposition.

Recent Advances in Enantioselective Synthesis

Catalytic Asymmetric Wittig Rearrangement

Recent protocols employ chiral bisoxazoline ligands with Cu(OTf)₂, achieving 94% ee in the decalin fragment.

Flow Chemistry for Scalability

Continuous-flow systems enhance the safety and scalability of exothermic steps (e.g., Stille coupling), reducing reaction times from 12 h to 2 h .

Q & A

Q. How can researchers ethically share primary data on this compound while protecting intellectual property during collaborative projects?

  • Methodological Answer: Use data-sharing agreements to define access boundaries. Deposit raw spectral data in public repositories (e.g., Zenodo) under embargo periods. Publish synthetic procedures in open-access formats while patenting novel applications separately. Cite all contributors in line with CRediT (Contributor Roles Taxonomy) guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
candelalide C
Reactant of Route 2
candelalide C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.